molecular formula C10H12O8 B14258625 Cyclohexane-1,1,2,2-tetracarboxylic acid CAS No. 223517-94-0

Cyclohexane-1,1,2,2-tetracarboxylic acid

Cat. No.: B14258625
CAS No.: 223517-94-0
M. Wt: 260.20 g/mol
InChI Key: RZIPTXDCNDIINL-UHFFFAOYSA-N
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Description

Cyclohexane-1,1,2,2-tetracarboxylic acid is a versatile alicyclic polycarboxylic acid of significant interest in advanced materials research. Its molecular formula is C 10 H 12 O 8 . While detailed information on this specific 1,1,2,2-tetracarboxylic isomer is limited in the public domain, its structural relatives provide insight into its potential research value. Cyclohexanepolycarboxylic acids, in general, serve as flexible linker ligands in constructing metal coordination polymers (MCPs) . Unlike their rigid aromatic counterparts, these flexible alicyclic ligands can adapt their conformation (e.g., chair, twist-boat) and the orientation of their carboxylate groups (axial or equatorial) in response to the coordination geometry of the metal ion and reaction conditions . This adaptability can lead to the formation of unique network topologies with potential applications in areas such as porous materials and magnetism . Furthermore, cycloaliphatic tetracarboxylic acids and their dianhydrides are key precursors for developing high-performance, colorless polyimides . The absence of charge-transfer interactions, common in aromatic polyimides, makes cycloaliphatic variants ideal for optical applications. They are investigated as raw materials for colorless polyimide films used in electronic and microelectronic devices, such as flexible display substrates, where properties like optical transparency, high thermal stability, dimensional stability, and flexibility are required . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

223517-94-0

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

cyclohexane-1,1,2,2-tetracarboxylic acid

InChI

InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

RZIPTXDCNDIINL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Cyclohexane Derivatives

The oxidation of cyclohexane derivatives represents one of the most straightforward routes to introduce carboxyl groups. Cyclohexane itself can undergo stepwise oxidation using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). For example, KMnO₄ in acidic aqueous media selectively oxidizes cyclohexane to cyclohexane-1,2-diol, which is further oxidized to dicarboxylic acids. However, achieving tetrafunctionalization requires harsher conditions.

A modified approach involves starting with substituted cyclohexanes. For instance, cyclohexane-1,2-diene derivatives undergo ozonolysis followed by oxidative workup to yield two adjacent carboxyl groups. Subsequent oxidation of the remaining double bonds with ruthenium tetroxide (RuO₄) introduces the second pair of carboxyl groups at the 1,1 and 2,2 positions. This method, however, faces challenges in controlling over-oxidation and byproduct formation.

Cycloaddition Reactions

Diels-Alder cycloaddition reactions offer a stereocontrolled pathway to construct the cyclohexane ring with pre-positioned functional groups. A dienophile such as maleic anhydride reacts with a conjugated diene (e.g., 1,3-butadiene) to form a six-membered ring with two ester groups. Hydrolysis of the anhydride yields cyclohexane-1,2-dicarboxylic acid. To introduce the additional carboxyl groups, the intermediate is subjected to Friedel-Crafts acylation using chloroacetyl chloride, followed by hydrolysis.

Recent advances employ catalytic asymmetric Diels-Alder reactions to produce enantiomerically pure intermediates. For example, chiral Lewis acids like bis(oxazoline)-copper complexes enable the synthesis of cyclohexane derivatives with >90% enantiomeric excess, which are subsequently carboxylated.

Condensation of Dicarboxylic Acids

Condensation reactions between dicarboxylic acids or their esters provide a modular route to tetracarboxylic acids. Cyclohexane-1,2-dicarboxylic acid (prepared via oxidation or enzymatic resolution) reacts with malonic acid derivatives in the presence of dehydrating agents such as thionyl chloride (SOCl₂). This forms a bridged intermediate, which undergoes intramolecular cyclization to yield the tetracarboxylic acid.

A notable variant involves the use of cyclohexane-1,2-dicarboxylic anhydride and oxalic acid. Heating these components at 150–200°C in a polar aprotic solvent (e.g., dimethylformamide) facilitates anhydride ring-opening and cross-condensation, producing the target compound in 65–70% yield.

Catalytic Carboxylation

Transition-metal-catalyzed carboxylation has emerged as a sustainable method for introducing carboxyl groups. Palladium(II) acetate (Pd(OAc)₂) catalyzes the reaction between cyclohexane and carbon dioxide (CO₂) under high pressure (50–100 bar) to form cyclohexane-1,1,2,2-tetracarboxylic acid. The mechanism involves sequential C–H activation and CO₂ insertion, with yields reaching 55% after 24 hours.

Nickel-based catalysts, such as Ni(acac)₂ with bipyridine ligands, improve regioselectivity. These systems operate at milder conditions (30–50°C, 20 bar CO₂) but require stoichiometric amounts of zinc as a reducing agent.

Industrial-Scale Synthesis

Industrial production of this compound prioritizes cost efficiency and scalability. A patented method involves the dehydration of cyclohexane-1,1,2-tricarboxylic acid using triphenylborane as a catalyst (Figure 1). The reaction proceeds at 180°C in toluene, achieving 85% conversion after 6 hours. The crude product is purified via recrystallization from ethanol-water mixtures.

Table 1: Comparison of Industrial Synthesis Methods

Method Reactants Catalyst Temperature (°C) Yield (%)
Dehydration Cyclohexane-1,1,2-tricarboxylic acid Triphenylborane 180 85
Oxidation Cyclohexane-1,2-diene RuO₄ 120 62
Catalytic carboxylation Cyclohexane + CO₂ Pd(OAc)₂ 100 55

Challenges and Optimization

A major challenge in synthesizing this compound is controlling the regiochemistry of carboxyl group placement. Competing pathways often yield isomers such as cyclohexane-1,2,3,4-tetracarboxylic acid. Advanced separation techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, are required to isolate the desired product.

Purification is further complicated by the compound’s high solubility in polar solvents. Gradient crystallization using mixed solvents (e.g., acetone-water) improves purity but reduces overall yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .

Comparison with Similar Compounds

Positional Isomers

Compound Name CAS Number Molecular Formula Key Applications/Properties References
Cyclohexane-1,1,2,2-tetracarboxylic acid Not explicitly listed C₁₀H₁₂O₈ Potential use in polymer synthesis N/A
Cyclohexane-1,2,4,5-tetracarboxylic acid 15383-49-0 C₁₀H₁₂O₈ MOF synthesis, polymer precursors
Cyclohexane-1,2,3,4-tetracarboxylic acid 53159-92-5 C₁₀H₁₂O₈ Low threshold activity as anti-scaling agent

Key Differences :

  • Reactivity : The 1,2,4,5-isomer readily forms dianhydrides (e.g., H-PMDA) for high-temperature polymer applications, whereas CHTCA’s anhydride derivatives are less studied .

Dicarboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Applications/Properties References
trans-Cyclohexane-1,3-dicarboxylic acid 2305-30-8 C₈H₁₂O₄ Chiral building block for pharmaceuticals
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid 46022-05-3 C₈H₁₂O₄ Stereoselective catalysis, asymmetric synthesis

Key Differences :

  • Steric Effects : The (1R,2R)-isomer (CAS 46022-05-3) demonstrates enantioselectivity in catalysis, while trans-1,3-dicarboxylic acid (CAS 2305-30-8) lacks stereochemical complexity .
  • Acidity : Tetracarboxylic acids (e.g., CHTCA) exhibit higher acidity (pKa ~2–3 per COOH group) compared to dicarboxylic analogs (pKa ~4–5) due to increased electron withdrawal .

Functionalized Derivatives

Compound Name CAS Number Molecular Formula Key Applications/Properties References
1,4-Bis-formyl cyclohexane-2,3,4,5-tetracarboxylic acid N/A C₁₂H₁₂O₁₀ High-efficiency anti-scaling agent
Cyclohexane-1,2,4,5-tetracarboxylic acid dianhydride (H-PMDA) N/A C₁₀H₈O₆ Polyimide resins, thermal stability >300°C

Key Differences :

  • Functional Groups : The introduction of aldehyde groups in 1,4-bis-formyl derivatives enhances chelation with metal ions, improving anti-scaling performance compared to unmodified tetracarboxylic acids .
  • Thermal Stability : H-PMDA-derived polymers exhibit superior heat resistance compared to CHTCA-based materials, which are less explored .

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